molecular formula C10H18Cl2N4 B6196477 N-methyl-1-(pyrimidin-2-yl)piperidin-4-amine dihydrochloride CAS No. 2680542-19-0

N-methyl-1-(pyrimidin-2-yl)piperidin-4-amine dihydrochloride

Cat. No.: B6196477
CAS No.: 2680542-19-0
M. Wt: 265.2
InChI Key:
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Description

N-methyl-1-(pyrimidin-2-yl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C10H18Cl2N4 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(pyrimidin-2-yl)piperidin-4-amine dihydrochloride typically involves the reaction of N-methylpiperidin-4-amine with pyrimidine-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product. The resulting compound is then purified by recrystallization or chromatography to obtain the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(pyrimidin-2-yl)piperidin-4-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrimidine ring is substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce the corresponding amine. Substitution reactions can result in a variety of functionalized pyrimidine derivatives.

Scientific Research Applications

N-methyl-1-(pyrimidin-2-yl)piperidin-4-amine dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-1-(pyrimidin-2-yl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

N-methyl-1-(pyrimidin-2-yl)piperidin-4-amine dihydrochloride can be compared with other piperidine and pyrimidine derivatives. Similar compounds include:

    N-methylpiperidin-4-amine: Lacks the pyrimidine ring but shares the piperidine core.

    Pyrimidine-2-carbaldehyde: Contains the pyrimidine ring but lacks the piperidine moiety.

    N-methyl-1-(pyridin-2-yl)piperidin-4-amine: Similar structure but with a pyridine ring instead of pyrimidine.

The uniqueness of this compound lies in its combined piperidine and pyrimidine structure, which imparts distinct chemical and biological properties.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-methyl-1-(pyrimidin-2-yl)piperidin-4-amine dihydrochloride involves the reaction of pyrimidine-2-carboxaldehyde with N-methylpiperidin-4-amine in the presence of a reducing agent to form the desired product. The product is then treated with hydrochloric acid to obtain the dihydrochloride salt.", "Starting Materials": [ "Pyrimidine-2-carboxaldehyde", "N-methylpiperidin-4-amine", "Reducing agent", "Hydrochloric acid" ], "Reaction": [ "Step 1: Pyrimidine-2-carboxaldehyde is reacted with N-methylpiperidin-4-amine in the presence of a reducing agent, such as sodium borohydride or lithium aluminum hydride, to form N-methyl-1-(pyrimidin-2-yl)piperidin-4-amine.", "Step 2: The product from step 1 is treated with hydrochloric acid to obtain N-methyl-1-(pyrimidin-2-yl)piperidin-4-amine dihydrochloride." ] }

CAS No.

2680542-19-0

Molecular Formula

C10H18Cl2N4

Molecular Weight

265.2

Purity

95

Origin of Product

United States

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